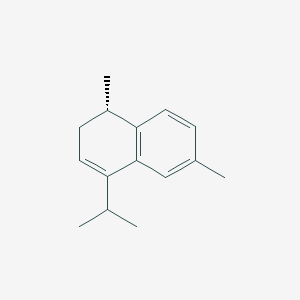

gamma-Calacorene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24048-45-1 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

(1S)-1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3/t12-/m0/s1 |

InChI Key |

YLIAZCIBLKJTKN-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@H]1CC=C(C2=C1C=CC(=C2)C)C(C)C |

Canonical SMILES |

CC1CC=C(C2=C1C=CC(=C2)C)C(C)C |

Origin of Product |

United States |

Occurrence and Distribution of Gamma Calacorene in Biological Systems

Plant-Based Natural Sources

Gamma-calacorene is a constituent of the essential oils of numerous aromatic plants, contributing to their characteristic scent and potential biological activities. Its presence has been documented in a wide array of botanical families.

Specific Botanical Families and Species

The occurrence of this compound has been identified in the essential oils and volatile extracts of several plant species, including but not limited to:

Cyperus rotundus : The essential oil from the rhizomes of this plant, commonly known as nutgrass, has been shown to contain alpha-calacorene (B1215906), a related isomer of this compound mdpi.com.

Acorus calamus : Also known as sweet flag, the rhizomes of this plant contain essential oil where beta-calacorene has been identified as a component mdpi.com.

Origanum vulgare : Commonly known as oregano, the essential oil of this widely used herb contains alpha-calacorene mdpi.com.

Schinus terebinthifolius : The essential oil derived from the fruits of the Brazilian pepper tree is known to contain this compound.

Myrsine species : While not a dominant compound, gamma-muurolene (B1253906), a related sesquiterpene, has been identified in the essential oils of Myrsine rubra and Myrsine gardneriana leaves, suggesting the potential for other cadinane-type sesquiterpenes like calacorenes to be present in this genus researchgate.netmdpi.com.

Prunella vulgaris : Known as self-heal, the volatile components of this plant have been found to include alpha-calacorene isca.me.

Humulus lupulus : While major components of hop essential oil are typically myrcene, humulene, and caryophyllene, some analyses have identified cadinene-type sesquiterpenes, indicating the potential for minor amounts of calacorene isomers.

Myrciaria dubia : The volatile profile of camu-camu fruit is primarily composed of other terpenes like α-pinene and limonene. The presence of this compound has not been prominently reported.

Baccharis species : The essential oil of Baccharis erioclada has been found to contain alpha-calacorene nih.gov.

Garcinia gardneriana : The essential oil of Garcinia gardneriana has been analyzed, and while dominated by other sesquiterpenes, trace amounts of alpha-calacorene have been reported researchgate.net.

Patagonian Plants : The essential oil of Pilgerodendron uviferum, a conifer native to the Valdivian temperate rain forests and Magellanic subpolar forests of Patagonia, has been shown to contain alpha-calacorene mdpi.com.

Distribution within Plant Tissues

The concentration and presence of this compound can vary significantly between different parts of the same plant.

Essential Oils : This is the most common plant fraction where this compound is found. It is a component of the complex mixture of volatile compounds that constitute the essential oil of the aforementioned species.

Rhizomes : In plants like Cyperus rotundus and Acorus calamus, the rhizomes are the primary source of the essential oil containing calacorene isomers mdpi.commdpi.com.

Fruits : The fruits of Schinus terebinthifolius are a known source of essential oil containing this compound mdpi.com. The volatile profile of Myrciaria dubia fruits has been studied, but this compound is not a reported major constituent.

Leaves : The leaves of Myrsine species and Garcinia gardneriana have been analyzed for their essential oil content, which includes a variety of sesquiterpenes researchgate.netmdpi.comnih.gov. The leaves of some Baccharis species also contain essential oils with calacorene isomers nih.gov.

Below is an interactive data table summarizing the occurrence of this compound and its isomers in various plant species and the tissues in which they are found.

| Plant Species | Family | Compound | Plant Part | Percentage (%) |

| Cyperus rotundus | Cyperaceae | alpha-Calacorene | Rhizomes | 3.14 mdpi.com |

| Acorus calamus | Acoraceae | beta-Calacorene | Rhizomes | 3.01 mdpi.com |

| Origanum vulgare | Lamiaceae | alpha-Calacorene | Aerial Parts | 0.1 mdpi.com |

| Prunella vulgaris | Lamiaceae | alpha-Calacorene | Aerial Parts | Present |

| Baccharis erioclada | Asteraceae | alpha-Calacorene | Aerial Parts | 0.81 nih.gov |

| Garcinia gardneriana | Clusiaceae | alpha-Calacorene | Leaves | 0.03 |

| Pilgerodendron uviferum | Cupressaceae | alpha-Calacorene | - | 2.4 mdpi.com |

Non-Plant Biological Sources

The occurrence of this compound is not limited to the plant kingdom, although it is less commonly reported in other biological systems.

Fungi and Microorganisms

Current scientific literature does not provide significant evidence for the production of this compound by fungi or microorganisms. While these organisms are known to produce a vast array of secondary metabolites, including various terpenes, this compound has not been identified as a common product of their metabolic pathways.

Invertebrates and Other Organisms

The chemical composition of propolis from the honeybee, Apis mellifera, is highly variable and depends on the botanical sources available to the bees. While propolis is rich in terpenes, specific reports on the presence of this compound are scarce nih.gov. The presence of this compound in propolis would likely be an indirect result of the bees collecting resins from plants that produce it.

Algae

Brown algae (Phaeophyceae) are known to produce a diverse range of secondary metabolites, including a variety of sesquiterpenes mdpi.comnih.gov. However, based on available research, this compound has not been specifically identified as a constituent of brown algae. The focus of phytochemical studies in this area has often been on other classes of terpenes and phenolic compounds mdpi.comnih.gov.

Elucidation of Gamma Calacorene Biosynthetic Pathways

Mevalonate (B85504) (MVA) Pathway Contributions

The MVA pathway, primarily operating in the cytoplasm of plant cells, is a key contributor to the biosynthesis of sesquiterpenes. beilstein-journals.orgresearchgate.net This pathway transforms the basic two-carbon unit of acetyl-CoA into the C15 precursor of all sesquiterpenoids, farnesyl pyrophosphate (FPP).

The biosynthesis via the MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.combeilstein-journals.org These two C5 compounds are the fundamental building blocks for all terpenoids.

The key steps and enzymes are as follows:

Two molecules of Acetyl-CoA are condensed to form Acetoacetyl-CoA (AcAc CoA) by the enzyme Acetyl-CoA C-acetyltransferase (AACT) . mdpi.com

3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) then catalyzes the condensation of AcAc CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com

HMG-CoA is subsequently reduced to mevalonate (MVA) by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . mdpi.com

Mevalonate is then phosphorylated twice in ATP-dependent steps by Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMK) to yield mevalonate-5-pyrophosphate. mdpi.com

Mevalonate Pyrophosphate Decarboxylase (MVD) catalyzes the decarboxylation of mevalonate-5-pyrophosphate to form Isopentenyl Pyrophosphate (IPP). mdpi.com

Isopentenyl Pyrophosphate Isomerase (IDI) interconverts IPP and its more reactive isomer, Dimethylallyl Pyrophosphate (DMAPP). mdpi.com

Finally, Farnesyl Pyrophosphate Synthase (FPPS) catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 compound, Farnesyl Pyrophosphate (FPP), which is the direct precursor to all sesquiterpenes, including gamma-calacorene. beilstein-journals.orgmdpi.comd-nb.info

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two Acetyl-CoA molecules. |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to Mevalonate. |

| Mevalonate Kinase | MVK | Phosphorylates Mevalonate. |

| Phosphomevalonate Kinase | PMK | Adds a second phosphate (B84403) group to Mevalonate-5-phosphate. |

| Mevalonate Pyrophosphate Decarboxylase | MVD | Decarboxylates Mevalonate-5-pyrophosphate to form IPP. |

| Isopentenyl Pyrophosphate Isomerase | IDI | Isomerizes IPP to DMAPP. |

The stereochemistry of terpenoid compounds is critical to their biological function and is determined by the specific enzymes involved in their biosynthesis. The formation of different enantiomers in various plant species indicates that stereospecific enzymes control the synthesis. benchchem.com While specific studies detailing the stereochemical course of this compound synthesis are limited, general principles of sesquiterpene biosynthesis apply. The cyclization of the achiral precursor FPP by a sesquiterpene synthase is a highly controlled process that dictates the stereochemistry of the final product. Research on related compounds like calamenene (B1145186) has highlighted the importance of stereochemistry in their synthesis and chemical correlation. researchgate.netpublish.csiro.au The formation of specific isomers, such as this compound over its delta or alpha counterparts, is often dependent on precise reaction conditions, suggesting that the responsible synthase enzyme exercises strict stereochemical control. benchchem.com

Methylerythritol Phosphate (MEP) Pathway Interplay

While the MVA pathway is the primary source for sesquiterpene precursors in the cytosol, plants possess a second independent pathway for isoprenoid biosynthesis located in the plastids: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. beilstein-journals.orgresearchgate.netmdpi.com This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and also produces IPP and DMAPP. mdpi.comrsc.org

Traditionally, the MEP pathway was thought to be responsible for producing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40), while the MVA pathway produced precursors for sesquiterpenes (C15) and triterpenes. researchgate.net However, extensive research, including labeling studies, has demonstrated a "crosstalk" or interplay between the two pathways. beilstein-journals.orgresearchgate.net Precursors can be exchanged between the cytosol and plastids. Studies on sesquiterpene biosynthesis in grape berry exocarp have shown that both the MVA and MEP pathways contribute to their formation. researchgate.netbeilstein-journals.org This indicates that the IPP and DMAPP units used to form the FPP destined for this compound synthesis can potentially originate from either or both pathways, challenging the strict compartmentalization model.

Table 2: Precursor Compounds in this compound Biosynthesis

| Compound | Abbreviation | Carbon Atoms | Originating Pathway(s) | Role |

|---|---|---|---|---|

| Acetyl-Coenzyme A | Acetyl-CoA | C2 | MVA | Initial building block |

| Mevalonic Acid | MVA | C6 | MVA | Intermediate |

| Isopentenyl Pyrophosphate | IPP | C5 | MVA, MEP | Universal isoprene (B109036) unit |

| Dimethylallyl Pyrophosphate | DMAPP | C5 | MVA, MEP | Universal isoprene unit |

Molecular Mechanisms of Sesquiterpene Synthases in this compound Formation

The final and decisive step in the biosynthesis of this compound is the transformation of the linear precursor, farnesyl pyrophosphate (FPP), into the characteristic bicyclic cadinane (B1243036) skeleton. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). bioinformatics.nloup.com

The catalytic mechanism begins with the enzyme-mediated removal of the pyrophosphate group from FPP, generating a farnesyl carbocation. bioinformatics.nl This highly reactive intermediate is then stabilized within the enzyme's active site, which guides it through a specific cascade of cyclizations and rearrangements. For cadinane-type sesquiterpenes like this compound, this typically involves the isomerization of the initial (2E,6E)-farnesyl cation to a nerolidyl cation, followed by cyclization to form a ten-membered germacrene D intermediate. beilstein-journals.orgbeilstein-journals.org Subsequent proton-initiated cyclization of germacrene D leads to the formation of a cadinyl cation. The final step in forming this compound involves deprotonation and aromatization of the cadinane ring system. The specific TPS enzyme dictates the precise sequence of events and the final product, with even minor changes in the enzyme's structure leading to a different array of sesquiterpene products. oup.com

Genetic and Environmental Regulation of Biosynthesis

The production of this compound, like other specialized plant metabolites, is tightly regulated at both the genetic and environmental levels.

Genetic Regulation: The rate of biosynthesis is controlled by the expression levels of the genes encoding the biosynthetic enzymes. mdpi.com This includes genes from the MVA and MEP pathways (e.g., HMGS, MVD) as well as the specific sesquiterpene synthase (TPS) gene responsible for the final cyclization step. mdpi.comnih.gov Studies on various plants have shown that the transcription levels of these genes can vary significantly between different cultivars, plant organs, and developmental stages, leading to different terpenoid profiles. mdpi.commaxapress.com For example, research on chili peppers found that the content of α-calacorene increased with fruit development, which correlated with the expression of specific pathway genes. mdpi.com Co-expression network analyses have been used to identify transcription factors (such as MYB, bHLH, and WRKY families) that may regulate the expression of TPS genes, thereby controlling the output of specific volatile compounds. maxapress.com

Environmental Regulation: The biosynthesis of sesquiterpenes is often part of a plant's defense strategy and can be induced by various environmental stimuli. Biotic stresses, such as herbivore attack or pathogen infection, and abiotic stresses can lead to an upregulation of the biosynthetic pathways. benchchem.com The chemical profile of a plant, including its content of compounds like this compound, can exhibit significant plasticity in response to its ecological context, with variations observed between wild and cultivated specimens. mdpi.comnih.gov These regulatory mechanisms allow the plant to dynamically allocate resources to the production of these metabolically expensive compounds when they are most needed for survival and interaction with the environment.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| 3-hydroxy-3-methylglutaryl-CoA |

| Mevalonate |

| Mevalonate-5-pyrophosphate |

| Isopentenyl Pyrophosphate |

| Dimethylallyl Pyrophosphate |

| Farnesyl Pyrophosphate |

| Pyruvate |

| Glyceraldehyde-3-phosphate |

| 2-C-methyl-D-erythritol 4-phosphate |

| Germacrene D |

| alpha-Calacorene (B1215906) |

| delta-Calacorene |

Advanced Methodologies for Isolation and Extraction of Gamma Calacorene

Conventional Extraction Techniques

Conventional methods, while often requiring significant time and energy, have been foundational in the study of essential oils and their constituents, including gamma-calacorene.

Hydrodistillation and steam distillation are the most common traditional methods for extracting essential oils from aromatic plants. cabidigitallibrary.orgscielo.org.pe In hydrodistillation, the plant material is boiled in water, while in steam distillation, live steam is passed through the material, causing the volatile compounds to evaporate with the steam. The mixture of steam and oil vapor is then condensed, and the essential oil is separated from the water.

The yield and chemical composition of the extracted oil, including the concentration of this compound, are significantly influenced by several operational parameters. Optimization of these parameters is crucial for maximizing recovery. Key variables include:

Water/Plant Ratio: The ratio of water to plant material affects the efficiency of the extraction. An optimal ratio ensures sufficient contact between the steam and the plant matrix without excessive energy consumption. A study on Ballota hirsuta determined an ideal water/plant ratio of 10 ml/g. researchgate.net

Drying Period: The pre-treatment of the plant material, such as the duration of drying, can also impact the final yield of the essential oil. researchgate.net

Superheating: A variation of steam distillation, superheated steam distillation, has been shown to produce higher yields compared to conventional hydro- and steam distillation methods. mdpi.com A comparative study on Syzygium aromaticum showed that superheated steam distillation yielded 15.70%, significantly higher than hydrodistillation (10.51%) and steam distillation (5.81%). mdpi.com

The presence of this compound and its isomers is frequently reported in essential oils obtained through these methods. For instance, the essential oil of Cedrus atlantica obtained via hydrodistillation contains α-calacorene. cabidigitallibrary.org Similarly, α-calacorene has been identified in the essential oils of various Tanacetum species and Teucrium chamaedrys extracted by hydrodistillation. cabidigitallibrary.orgcabidigitallibrary.org

| Plant Species | Extraction Method | Calacorene Isomer Identified | Relative Percentage (%) | Reference |

|---|---|---|---|---|

| Teucrium chamaedrys | Water Distillation | α-Calacorene | 20.2 | cabidigitallibrary.org |

| Tanacetum canacens (flowers) | Hydrodistillation | α-Calacorene | 13.3 | cabidigitallibrary.org |

| Tanacetum pinnatum (leaves) | Hydrodistillation | α-Calacorene | 13.3 | cabidigitallibrary.org |

| Cedrus atlantica | Hydrodistillation | α-Calacorene | 1.71 | cabidigitallibrary.org |

| Syzygium aromaticum | Hydrodistillation | Calacorene | 0.66 | researchgate.net |

Solvent-based extraction is another widely used conventional technique for isolating lipophilic compounds like this compound from plant materials. This method involves using organic solvents to dissolve the target compounds. Hexane (B92381), being a nonpolar solvent, is particularly effective for extracting terpenes and other hydrocarbons. researchgate.netmfd.org.mk The process can be carried out through methods like maceration, percolation, or more efficiently using a Soxhlet apparatus, which allows for continuous extraction. pvj.com.pktandfonline.com

The efficiency of solvent extraction depends on the choice of solvent and the extraction conditions. Different solvents will yield extracts with varying chemical profiles. For instance, in a study on stone dammar resin, both hexane and ethyl acetate (B1210297) were used, with ethyl acetate appearing to be a better solvent based on the total relative peak area of the extracted compounds. ut.ac.id A study on laurel leaf extracts compared multiple solvents and methods, finding that the greatest variety of chemical compounds was obtained using the orbital shaker method with ethyl acetate. pvj.com.pk

Hexane extraction has been specifically used to isolate and identify sesquiterpenes. In a study on Pilocarpus riedelianus, a hexane fraction of a dichloromethane (B109758) extract was found to contain α-, β-, and γ-calacorene. researchgate.net Similarly, a hexane extract of Hypericum perforatum also contained γ-muurolene, a related sesquiterpene. mfd.org.mk

| Plant Species | Extraction Method/Solvent | Compound Identified | Key Finding | Reference |

|---|---|---|---|---|

| Pilocarpus riedelianus | Chromatography of dichloromethane extract | α-, β-, γ-Calacorene | Identified in the hexane fraction. | researchgate.net |

| Laurel (Laurus nobilis) | Ultrasound-assisted extraction with hexane | α-Calacorene | One of many compounds identified in the extract. | pvj.com.pk |

| Stone Dammar (Shorea eximia) | Solvent extraction with hexane | γ-Gurjunene | Present in hexane extract (2.04% relative peak area). | ut.ac.id |

| Rice Bran | Conventional extraction with n-hexane | γ-Oryzanol | Yielded 18.0 mg/g of γ-oryzanol in the extract. | mdpi.com |

Modern and Green Extraction Technologies

In response to the drawbacks of conventional methods, such as long extraction times, high energy consumption, and the use of potentially toxic solvents, modern and green extraction technologies have been developed. These methods aim to improve efficiency, selectivity, and sustainability.

Supercritical Fluid Extraction (SFE) is an advanced separation technique that uses a supercritical fluid as the extraction solvent. mdpi.com Carbon dioxide (CO₂) is the most commonly used fluid because it has a relatively low critical temperature (31.1 °C) and pressure (73.9 bar), is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. nih.govazom.com

The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, which changes its density. mdpi.com This allows for selective extraction of specific compounds. For nonpolar molecules like sesquiterpenes, supercritical CO₂ is an excellent solvent. For more polar compounds, its efficiency can be enhanced by adding a small amount of a polar co-solvent, such as ethanol (B145695). mdpi.comnih.gov

SFE offers several advantages over conventional methods, including:

Mild Operating Temperatures: The low critical temperature of CO₂ makes SFE ideal for extracting thermolabile compounds that could be degraded by the high temperatures of distillation. mdpi.com

High Selectivity: The ability to manipulate solvent density allows for targeted extraction of specific classes of compounds. mdpi.comdiva-portal.org

Clean Extracts: As CO₂ is a gas at ambient conditions, it is easily separated from the extract, resulting in a solvent-free product. azom.com

Studies have demonstrated the effectiveness of SFE for obtaining essential oils and other phytochemicals. mdpi.comsemanticscholar.orgijpsonline.com For example, SFE has been shown to provide higher yields of essential oils from Cannabis sativa and clove compared to hydrodistillation and steam distillation. mdpi.com Research on Diplotaenia cachrydifolia has specifically noted the extraction of α-calacorene using SFE with CO₂ and ethanol as a modifier. semanticscholar.org

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are two innovative technologies that use microwave and ultrasonic energy, respectively, to accelerate the extraction process. ijpsonline.comnstproceeding.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant cells. journalajb2t.com This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the enhanced release of intracellular components into the surrounding solvent. imist.ma MAE significantly reduces extraction time and solvent consumption compared to conventional methods like hydrodistillation. imist.manih.gov It has been successfully applied to extract essential oils containing various terpenes, including α-calacorene from the brown algae Dictyopteris membranaceae. nih.gov

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nstproceeding.comhielscher.com The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, as well as strong shear forces. hielscher.com This phenomenon disrupts plant cell walls, reduces particle size, and enhances mass transfer, leading to higher extraction efficiency in a shorter time and often at lower temperatures. nstproceeding.comnih.gov UAE is considered a green technique due to its reduced energy and solvent requirements. hielscher.com It has been used to obtain extracts from laurel leaves containing α-calacorene. pvj.com.pk

| Technique | Principle | Advantages | Example Application (Related Compounds) | Reference |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Dielectric heating of solvent and in-situ water causes cell rupture. | Reduced extraction time, lower solvent consumption, higher yields. | Extraction of α-calacorene from Dictyopteris membranaceae. | nih.govimist.ma |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls and enhances mass transfer. | Increased efficiency, shorter time, reduced temperature, eco-friendly. | Extraction of α-calacorene from laurel leaves. | pvj.com.pkhielscher.comnih.gov |

Enzyme-Assisted Extraction (EAE) is a green and highly specific extraction method that utilizes enzymes to break down the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin. ecu.edu.auconicet.gov.ar By degrading the cell wall matrix, EAE facilitates the release of intracellular compounds, thereby improving the extraction yield. mdpi.com

The enzymes used are typically cellulases, pectinases, and xylanases. conicet.gov.ar The effectiveness of EAE depends on several factors, including the choice of enzyme(s), enzyme concentration, pH, temperature, and incubation time. mdpi.com This method can be used alone or in combination with other techniques like UAE to further enhance extraction efficiency. hielscher.com The synergistic use of ultrasound and enzymes can be particularly effective, as the physical disruption from cavitation can increase the accessibility of the cell wall components to the enzymes. hielscher.com

EAE is considered an environmentally friendly alternative because it operates under mild conditions and reduces the need for harsh organic solvents. ecu.edu.au While direct studies optimizing EAE for this compound are not widely reported, the principle is applicable to the extraction of any intracellular plant metabolite, including sesquiterpenes locked within the plant cellular structure. Research has shown that EAE can significantly improve the yield of essential oils and other bioactive compounds from various plant sources. mdpi.comingentaconnect.com

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile organic compounds, including this compound, from various matrices. nih.govnih.gov This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. nih.gov The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and the sample matrix. nih.gov For the analysis of terpenes like this compound, fibers with a non-polar or semi-polar coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), are commonly employed. nih.govnih.gov Optimization of extraction parameters is crucial to achieve high sensitivity and reproducibility. For instance, in the analysis of volatile compounds from human skin, an equilibrium time of 15 minutes was found to be optimal for sample collection. mdpi.com HS-SPME has been successfully used to analyze the volatile profiles of various samples, including vegetable oils, propolis, and human skin, where it has proven effective in identifying a wide range of compounds, including sesquiterpenes. nih.govnih.govmdpi.com

Table 1: Selected Applications of HS-SPME for Volatile Compound Analysis

| Sample Matrix | Fiber Coating | Key Findings |

| Vegetable Oils | Divinylbenzene/carboxene/PDMS | Effective for isolating and quantifying volatile oxidation products. nih.gov |

| Human Skin | Not specified | Identified 51 endogenous and fragrance-derived volatile compounds. mdpi.com |

| Propolis | 100 μm polydimethylsiloxane (PDMS) | Identified 99 volatile constituents, including sesquiterpenes like δ-cadinene and γ-cadinene. nih.gov |

| Perilla frutescens Foliage | 50/30 mm DVB/CAR/PDMS | Identified 74 volatile organic compounds. researchgate.net |

| Thymus vulgaris Essential Oil in Nanoparticles | Not specified | Demonstrated to reduce matrix interference and concentrate essential oil components. phcog.com |

Fractionation and Purification Strategies

Following initial extraction, further fractionation and purification are often necessary to isolate this compound from other co-extracted compounds. Chromatographic techniques are central to this stage of the purification process.

Flash Chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through the stationary phase, typically silica (B1680970) gel. slideshare.netmanasalifesciences.comchromtech.com This technique is significantly faster than traditional gravity-fed column chromatography and allows for the efficient separation of compounds with different polarities. slideshare.netsolubilityofthings.com By selecting an appropriate solvent system (mobile phase), compounds can be selectively eluted from the column, leading to their separation. solubilityofthings.com Flash chromatography is widely used for the purification of organic compounds, including the separation of isomers and the isolation of natural products from complex mixtures. manasalifesciences.comsolubilityofthings.com For instance, it has been used to fractionate essential oils, such as that from Tetraclinis articulata, yielding fractions with varying chemical compositions. mdpi.com

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. sigmaaldrich.com The separation of these enantiomers is crucial as they may exhibit different biological activities. Enantioselective gas chromatography (GC) is the primary method for separating and quantifying the enantiomers of chiral compounds like this compound. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. nih.govuni-muenchen.de

Commonly used CSPs for the separation of terpene enantiomers are based on derivatized cyclodextrins. nih.govgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with chiral molecules, and their derivatives can provide excellent enantioselectivity. gcms.cz For example, β-cyclodextrin-based columns have been used for the enantioselective analysis of monoterpenes in essential oils from Piper coruscans and Ocotea quixos. researchgate.netresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as the temperature program, are critical for achieving successful enantiomeric separation. google.com

Table 2: Examples of Chiral GC Phases for Enantioselective Separations

| Chiral Stationary Phase Type | Common Application | Reference |

| Derivatized β-cyclodextrins | Separation of monoterpene enantiomers in essential oils. researchgate.netnih.gov | researchgate.netnih.gov |

| Chirasil-type stationary phases | Separation of a broad range of chiral compounds including amino acids and alcohols. nih.govuni-muenchen.de | nih.govuni-muenchen.de |

| Macherey-Nagel Hydrodex β-6TBDM | Separation of enantiomers of 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane. google.com | google.com |

Chemical Synthesis and Structural Modifications of Gamma Calacorene

Total Synthesis Approaches to Gamma-Calacorene and Analogues

A complete, peer-reviewed total synthesis of this compound has not been prominently reported, which in turn means that historical efforts, stereoselective strategies, and specific reaction pathways are not well-documented for this specific molecule.

Historical Synthetic Efforts

There are no landmark historical papers that specifically detail the first total synthesis of this compound. Synthetic efforts in the broader field of sesquiterpenes have evolved significantly over the decades, but these have not been specifically applied to this compound in published literature.

Stereoselective and Enantioselective Synthesis Strategies

While the principles of stereoselective and enantioselective synthesis are well-established in organic chemistry, their specific application to construct the chiral centers of this compound has not been a subject of detailed investigation in published studies. General strategies for controlling stereochemistry in the synthesis of related cadinane (B1243036) sesquiterpenes often involve the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. However, specific reagents, catalysts, or reaction conditions optimized for this compound are not available in the current body of scientific literature.

Key Synthetic Intermediates and Reaction Pathways

Due to the lack of published total syntheses, the key synthetic intermediates and specific reaction pathways leading to this compound can only be hypothesized based on general retrosynthetic analyses of the cadinane skeleton. Plausible intermediates would likely involve functionalized decalin systems, which would then be elaborated to introduce the aromatic ring and the specific substitution pattern of this compound. However, without experimental validation, these remain theoretical.

Challenges in Achieving Stereochemical Control and Byproduct Formation

The synthesis of any chiral molecule presents challenges in stereochemical control, and for a molecule like this compound with multiple stereocenters, these would be significant. Potential challenges would include controlling the relative and absolute stereochemistry during the formation of the bicyclic core and the installation of the isopropyl and methyl groups. Byproduct formation is a common issue in complex organic syntheses, often arising from a lack of reaction selectivity, competing reaction pathways, or rearrangements. For this compound, potential byproducts could include diastereomers, constitutional isomers with different substitution patterns on the aromatic ring, or products of incomplete or over-reaction. Without specific synthetic data, a detailed discussion of these challenges remains speculative.

Semisynthetic Derivatization of this compound

Information on the semisynthetic derivatization of this compound through specific chemical transformations is not available in the scientific literature.

Oxidation and Reduction Reactions

While oxidation and reduction are fundamental reactions in organic chemistry, and general methods exist for the transformation of aromatic sesquiterpenes, specific studies detailing the oxidation or reduction of this compound have not been published. Theoretical oxidation reactions could target the aromatic ring or the benzylic positions, while reduction could potentially affect the aromatic system under harsh conditions. However, the specific products, yields, and reaction conditions for such transformations on this compound have not been experimentally determined or reported.

Electrophilic Substitution on Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing a wide range of functional groups onto an aromatic ring. Standard EAS reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation. The substitution pattern on the aromatic ring of this compound, which contains both an isopropyl group and a methyl group, would be expected to direct incoming electrophiles to specific positions due to their electronic and steric effects.

However, a diligent search of scientific literature reveals no specific studies detailing the application of these common electrophilic substitution reactions to the this compound scaffold. Consequently, there is no empirical data available to construct a detailed analysis of reaction outcomes, regioselectivity, or yields for reactions such as the nitration or acylation of this compound. The following table, therefore, represents a theoretical projection based on general principles of electrophilic aromatic substitution on alkylbenzenes, rather than reported experimental results for this compound itself.

Table 1: Hypothetical Electrophilic Substitution Reactions on this compound

| Reaction Type | Reagents | Potential Product(s) | Expected Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-gamma-calacorene | Ortho/Para to activating groups |

| Halogenation | Br₂, FeBr₃ | Bromo-gamma-calacorene | Ortho/Para to activating groups |

Note: The information in this table is hypothetical and not based on published experimental data for this compound.

Functionalization Strategies for Novel this compound Derivatives

The development of functionalization strategies is crucial for synthesizing novel derivatives of a parent compound, which can lead to the discovery of new bioactive molecules. Such strategies for this compound would logically extend from initial electrophilic substitution reactions, followed by further chemical transformations of the newly introduced functional groups. For instance, a nitro group could be reduced to an amine, which could then be acylated or alkylated to produce a library of amide or amine derivatives. Similarly, an acetyl group from a Friedel-Crafts reaction could serve as a handle for further carbon-carbon bond-forming reactions.

Unfortunately, the lack of foundational research into the basic chemical reactivity of this compound means that no established strategies for its functionalization have been reported. The synthesis of novel this compound derivatives with modified aromatic rings remains an open area for future research. The potential for creating new compounds with unique properties is significant, but it hinges on foundational studies that are yet to be undertaken and published.

Sophisticated Analytical Techniques for Characterization and Quantification of Gamma Calacorene

Chromatographic-Mass Spectrometric Analyses

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds like γ-calacorene. nih.gov This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Qualitative Analysis: In GC-MS, γ-calacorene is identified based on two key parameters: its retention time and its mass spectrum. The retention time is the specific time it takes for the compound to travel through the chromatographic column and is a characteristic feature under a given set of experimental conditions. The mass spectrum is generated when the eluted compound is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of ions. libretexts.org This fragmentation pattern serves as a molecular fingerprint. wikipedia.org The mass spectrum of γ-calacorene will show a molecular ion peak (M+) corresponding to its molecular weight, along with a series of fragment ions that are characteristic of its specific chemical structure. By comparing the obtained mass spectrum with established spectral libraries (e.g., NIST, Wiley), a confident identification of γ-calacorene can be made. leco.co.jp

Quantitative Analysis: For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to the full-scan mode used for qualitative analysis. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of γ-calacorene. The area of the corresponding chromatographic peak is proportional to the amount of γ-calacorene in the sample. By using a calibration curve prepared from standards of known concentrations, the exact quantity of γ-calacorene in an unknown sample can be determined. manchester.ac.uk The use of an internal standard is often employed to improve the accuracy and precision of the quantification.

| Parameter | Description |

| Stationary Phase | Commonly used columns include those with non-polar (e.g., DB-5ms, HP-5ms) or semi-polar stationary phases. |

| Carrier Gas | Helium or hydrogen are typically used as the carrier gas. |

| Ionization Mode | Electron Impact (EI) at 70 eV is the most common ionization method. nih.gov |

| Detection Mode | Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Multidimensional Gas Chromatography (GC×GC) for Complex Matrices

When γ-calacorene is present in highly complex matrices, such as essential oils, traditional one-dimensional GC-MS may not provide sufficient resolution to separate it from other co-eluting compounds. researchgate.net In such cases, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. researchgate.net

GC×GC utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. chromatographyonline.com This setup allows for the separation of the sample in two dimensions, resulting in a highly structured two-dimensional chromatogram. chromatographyonline.com This enhanced separation resolves co-eluting peaks, leading to cleaner mass spectra and more confident identification and quantification of individual components, including γ-calacorene. researchgate.netchromatographyonline.com The structured nature of the GC×GC chromatogram, where compounds of similar chemical classes elute in specific regions, further aids in the identification process. chromatographyonline.com For instance, monoterpenes and sesquiterpenes, like γ-calacorene, will appear in distinct bands, simplifying the characterization of the sample. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

While GC-MS is the predominant technique for volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative for the analysis of terpenes, including γ-calacorene, especially in scenarios where both volatile and non-volatile compounds need to be analyzed from the same sample extract. thermofisher.comnih.gov

LC-MS/MS is particularly useful for analyzing terpenes in complex matrices like cannabis products. researchgate.net The technique typically employs atmospheric pressure chemical ionization (APCI) as the ionization source, which is well-suited for the analysis of less polar compounds like terpenes. nih.govresearchgate.netphenomenex.com Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through selected reaction monitoring (SRM), where a specific precursor ion of γ-calacorene is selected and fragmented, and a resulting product ion is monitored for quantification. nih.gov This high degree of selectivity minimizes interference from the sample matrix. nih.gov

Recent studies have demonstrated the successful development of LC-MS/MS methods for the simultaneous quantification of multiple terpenes and cannabinoids in a single chromatographic run, eliminating the need for derivatization and offering a faster analysis time compared to some GC methods. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including γ-calacorene. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

1D and 2D NMR Techniques (e.g., 1H NMR, 13C NMR)

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of a compound. uobasrah.edu.iq

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). For γ-calacorene, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinyl proton, the aliphatic protons of the dihydro-naphthalene ring, and the protons of the methyl and isopropyl groups.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical environment. Combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups, a complete picture of the carbon skeleton can be assembled. ruc.dk

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity between atoms. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is used to trace out the spin systems within the molecule, for example, connecting the protons within the isopropyl group or along the aliphatic portion of the ring system of γ-calacorene.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.org This allows for the unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is particularly powerful for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons).

Applications in Stereoisomer Differentiation

NMR spectroscopy is a powerful tool for differentiating between stereoisomers. For compounds like γ-calacorene, which possesses a stereocenter, NMR can be used to determine the relative and absolute configuration. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons within the molecule. By observing NOE correlations, the relative stereochemistry of substituents on a ring system can be determined. For establishing the absolute configuration, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR. These agents interact with the enantiomers of γ-calacorene to form diastereomeric complexes, which will exhibit distinct NMR spectra, allowing for their differentiation and quantification.

Advanced Spectroscopic Methods (e.g., FT-IR, UV-Vis)

Advanced spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the molecular structure and electronic transitions of gamma-calacorene.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Expected FT-IR Absorption Bands for this compound:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1465-1450 | C-H Bend | Alkyl (CH₂) |

| 1385-1375 | C-H Bend | Alkyl (CH₃) |

| 900-675 | C-H Bend (out-of-plane) | Aromatic |

This table is generated based on established infrared spectroscopy correlation charts for organic functional groups.

The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the isopropyl and methyl groups will be observed just below this value. The characteristic aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted aromatic ring would provide further structural information in the fingerprint region (below 1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the aromatic ring acts as a chromophore, the part of the molecule responsible for absorbing UV light.

The UV-Vis spectrum of this compound is expected to show absorption maxima in the ultraviolet region, characteristic of aromatic compounds. Benzene, the simplest aromatic hydrocarbon, exhibits a strong absorption near 200 nm and a weaker, fine-structured band around 254 nm libretexts.orgmsu.edu. The alkyl substituents on the benzene ring of this compound are likely to cause a slight bathochromic (red) shift to longer wavelengths. Theoretical studies on the UV spectroscopy of sesquiterpenes suggest that for unsaturated isomers, the primary absorption peaks are due to π–π* transitions copernicus.orgcopernicus.org. The exact position and intensity of the absorption bands would be influenced by the solvent used for the analysis.

Chemometric Methods for Complex Analytical Data (e.g., PLSR)

In the analysis of complex mixtures like essential oils where this compound is a component, individual analytical signals often overlap, making direct quantification challenging. Chemometric methods, which employ multivariate statistics, are powerful tools for extracting meaningful information from such complex analytical data.

Partial Least Squares Regression (PLSR):

Partial Least Squares Regression (PLSR) is a particularly useful chemometric technique for quantitative analysis. It is adept at handling data with a large number of variables and multicollinearity, which is common in spectroscopic data. PLSR models the relationship between two data matrices, X (e.g., spectral data) and Y (e.g., concentrations of the analyte), to build a calibration model for prediction.

For the quantification of this compound, a PLSR model could be developed using a set of calibration samples with known concentrations of this compound in a matrix that mimics the essential oil being studied. The FT-IR or UV-Vis spectra of these samples would constitute the X-matrix, and the corresponding this compound concentrations would form the Y-matrix. The resulting PLSR model could then be used to predict the concentration of this compound in unknown samples from their spectra. The reliability of the model would be assessed through validation parameters such as the root mean square error of calibration (RMSEC) and the coefficient of determination (R²).

Quality Control and Standardization Protocols in Research

To ensure the accuracy, reliability, and comparability of research data on this compound, robust quality control (QC) and standardization protocols are imperative. These protocols encompass the entire analytical workflow, from sample preparation to data analysis.

Certified Reference Materials (CRMs):

A cornerstone of quality control is the use of Certified Reference Materials (CRMs). A CRM for this compound would be a highly purified and well-characterized substance with a certified value for its purity and an associated uncertainty mdpi.comvuvanalytics.comcalpoly.edu. Using a CRM for this compound allows for:

Calibration of analytical instruments: Ensuring the accuracy of instruments like gas chromatographs (GC) or high-performance liquid chromatographs (HPLC).

Method validation: Assessing the performance of analytical methods in terms of accuracy, precision, and linearity.

Traceability of results: Linking the measurement results to a recognized standard, ensuring their comparability across different laboratories and studies mdpi.comvuvanalytics.com.

Several suppliers of chemical standards offer a range of sesquiterpene reference materials, which can be used for qualitative and quantitative analysis targetanalysis.grextrasynthese.com. When a CRM for this compound is not available, a well-characterized in-house reference standard should be established and thoroughly documented. In some cases, a stable and readily available compound within the same chemical class can be used as a single reference standard to quantify multiple related compounds by determining their relative response factors nih.gov.

Method Validation:

Any analytical method used for the quantification of this compound must be thoroughly validated to demonstrate its fitness for purpose. Key validation parameters, as typically outlined in regulatory guidelines, include:

Key Parameters for Analytical Method Validation:

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

This table is a summary of standard parameters for analytical method validation.

Standard Operating Procedures (SOPs):

Biological Activities and Mechanistic Studies of Gamma Calacorene Excluding Clinical Human Data

Antimicrobial Activities and Mechanisms of Action

Antibacterial Efficacy Against Specific Pathogens (e.g., Gram-negative bacteria via BamA protein inhibition)

Gamma-calacorene, a sesquiterpene found in various plant essential oils, has demonstrated noteworthy antibacterial properties. Research indicates that it can be particularly effective against Gram-negative bacteria. One of the key mechanisms underlying this activity is the inhibition of the BamA protein. The BamA protein is a crucial component of the β-barrel assembly machinery (BAM) complex, which is essential for the proper folding and insertion of outer membrane proteins in Gram-negative bacteria. By targeting and inhibiting BamA, this compound disrupts the integrity of the bacterial outer membrane, a critical barrier for these microorganisms, ultimately leading to cell death. benchchem.comnih.govnih.govresearchgate.net This mode of action makes BamA an attractive target for the development of new antibacterial agents. nih.govresearchgate.net

Studies have shown that compounds targeting the BamA-BamD interaction, a critical step in the assembly of outer membrane proteins, can inhibit the growth of a variety of Gram-negative bacteria. frontiersin.org For instance, research on inhibitors of the BAM complex has revealed that different compounds can block distinct stages of the outer membrane protein assembly process. nih.gov This suggests that this compound's interference with BamA is part of a complex mechanism that can effectively arrest bacterial growth. The inhibition of BamA by various compounds, including peptides and small molecules, has been shown to arrest the growth of BAM-deficient E. coli strains and inhibit the assembly of outer membrane proteins both in living cells and in laboratory settings. nih.gov

Essential oils containing this compound have shown varied efficacy against different bacterial strains. For example, essential oils rich in sesquiterpenes, including this compound, have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govjifro.ir However, the outer membrane of Gram-negative bacteria often presents a challenge for hydrophobic compounds like those found in essential oils. nih.gov Despite this, the specific action on the BamA complex provides a direct pathway for antibacterial effect.

| Pathogen | Activity of this compound or Containing EOs | Source |

| Gram-negative bacteria | Inhibition of BamA protein, disruption of outer membrane | benchchem.comnih.govnih.govresearchgate.net |

| Escherichia coli | Growth inhibition by compounds targeting BamA | nih.govfrontiersin.org |

| Klebsiella pneumoniae | Growth inhibition by compounds targeting BamA-BamD interaction | frontiersin.org |

| Pseudomonas aeruginosa | Growth inhibition by compounds targeting BamA-BamD interaction | frontiersin.org |

| Acinetobacter baumannii | Growth inhibition by compounds targeting BamA-BamD interaction | frontiersin.org |

Antifungal and Antiviral Potentials

The potential of this compound extends to antifungal activities. Research has shown that essential oils containing this compound, among other constituents, exhibit antifungal effects against various fungal species. nih.govelsevier.es For instance, an essential oil from Schinus fasciculatus, where alpha-calacorene (B1215906) (an isomer of this compound) was a constituent, demonstrated significant antifungal activity against Fusarium graminearum and Fusarium verticillioides. nih.gov A principal component analysis in this study suggested that a combination of nine constituents, including alpha-calacorene, was responsible for the heightened antifungal effect. nih.gov

Similarly, studies on essential oils from various Mentha species have reported good antifungal activity against fungi such as Aspergillus flavus, A. niger, Alternaria spp., and Penicillium spp. brieflands.com While the specific contribution of this compound was not isolated in all studies, its presence in bioactive essential oils points to its potential role in antifungal activity. researchgate.netspringermedizin.de

Information regarding the specific antiviral activities of isolated this compound is less documented in the reviewed literature. However, some sources mention antiviral properties in the broader context of the biological activities of essential oils containing calacorene isomers. researchgate.net

| Pathogen | Activity of this compound or Containing EOs | Source |

| Fusarium graminearum | Antifungal activity | nih.gov |

| Fusarium verticillioides | Antifungal activity | nih.govelsevier.es |

| Aspergillus flavus | Antifungal activity | brieflands.com |

| Aspergillus niger | Antifungal activity | brieflands.com |

| Alternaria spp. | Antifungal activity | brieflands.com |

| Penicillium spp. | Antifungal activity | brieflands.com |

Molecular Targets and Cellular Pathways

The primary molecular target identified for the antibacterial action of this compound is the BamA protein within the BAM complex of Gram-negative bacteria. benchchem.comnih.govnih.govresearchgate.net The BAM complex is a crucial cellular machine responsible for the biogenesis of outer membrane proteins (OMPs). nih.govnih.gov Inhibition of BamA disrupts this essential pathway, leading to a cascade of events that compromise the bacterial cell envelope and result in cell death. benchchem.com The interaction between BamA and another essential subunit, BamD, is also a critical point of vulnerability that can be targeted by antibacterial compounds. frontiersin.org

In the context of antifungal activity, the mechanisms are likely more varied and may involve multiple cellular targets. Essential oils are complex mixtures, and their components can act synergistically. elsevier.es The antifungal action of these oils is often attributed to their ability to disrupt the fungal cell membrane, interfere with mitochondrial function, and inhibit essential enzymes. nih.gov While the specific molecular targets of this compound in fungi are not as clearly defined as in bacteria, its hydrophobic nature suggests it could interact with and disrupt lipid-rich structures like the cell membrane. The gamma-core motif, a structural feature found in some antimicrobial peptides, has been linked to activity against fungal mitochondria, suggesting a potential area for future investigation into the mechanisms of sesquiterpenes like this compound. nih.gov

Anti-inflammatory Effects and Immunomodulation Research

This compound has been investigated for its anti-inflammatory properties. Research on essential oils containing calacorene isomers has demonstrated the potential to modulate inflammatory responses. researchgate.netresearchgate.net These effects are often studied in cellular models, such as macrophages stimulated with lipopolysaccharides (LPS), which mimic an inflammatory state. mdpi.com

The anti-inflammatory mechanisms of compounds found in essential oils can involve the inhibition of key inflammatory mediators. This includes the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-12). mdpi.com Furthermore, these compounds can suppress the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). mdpi.com The transcription factor NF-κB, a central regulator of the inflammatory response, is another key target. mdpi.comnih.gov By inhibiting the activation of NF-κB, bioactive compounds can prevent the transcription of numerous pro-inflammatory genes. nih.gov

While studies often focus on the entire essential oil, the presence of this compound in oils with demonstrated anti-inflammatory effects suggests its contribution to this activity. researchgate.netresearchgate.net For example, research on Cinnamomum osmophloeum has shown that its essential oil and constituents can significantly reduce inflammatory mediators. mdpi.com

Insecticidal and Repellent Activities

Efficacy Against Agricultural Pests and Disease Vectors

This compound, as a component of various plant essential oils, has been associated with insecticidal and repellent activities against a range of agricultural pests and disease vectors. nih.govscielo.org.cojrespharm.com The search for natural and biodegradable alternatives to synthetic pesticides has driven research into the insecticidal properties of plant-derived compounds. nih.gov

Essential oils from Chilean Patagonian plants, including one containing alpha-calacorene, have shown insecticidal effects against pests like the housefly (Musca domestica), the Egyptian cotton leafworm (Spodoptera littoralis), and the southern house mosquito (Culex quinquefasciatus). nih.gov Studies on Meliaceae species, traditionally used as insecticides, have also revealed the presence of compounds with insecticidal properties, lending scientific support to their traditional use. nih.gov The repellent activity of essential oils is also a significant area of study, with research demonstrating their ability to deter host-seeking disease vectors like Aedes aegypti. nih.gov

The mode of action of these essential oils against insects can be multifaceted, including contact toxicity, fumigant effects, and repellency. brieflands.comnih.gov The complex mixture of volatile compounds in essential oils can target multiple physiological and neurological pathways in insects.

| Target Insect | Activity of this compound or Containing EOs | Source |

| Musca domestica (housefly) | Insecticidal | nih.gov |

| Spodoptera littoralis (Egyptian cotton leafworm) | Insecticidal | nih.gov |

| Culex quinquefasciatus (southern house mosquito) | Insecticidal | nih.gov |

| Aedes aegypti (yellow fever mosquito) | Repellent | nih.gov |

| Cockroaches | Repellent | jrespharm.com |

| Plutella xylostella (diamondback moth) | Insecticidal | nih.gov |

Behavioral and Physiological Responses in Insects

This compound has been identified as a component in the volatile emissions of various plants, and studies have begun to explore its role in insect behavior and physiology. Research indicates that pyrophilous insects, which are attracted to fire, can detect fire-specific volatile organic compounds (VOCs) that help them locate burnt habitats for resources, mating, and oviposition. uni-goettingen.de In a study analyzing volatiles from heated Vietnamese plant species, α-calacorene, an isomer of this compound, was among the compounds emitted at elevated temperatures from Pterocarpus macrocarpus. uni-goettingen.de This suggests a potential role for calacorene isomers in the chemical ecology of fire-following insects.

Further studies have investigated the behavioral responses of specific insects to plant volatiles containing this compound. For instance, the tea green leafhopper, Empoasca flavescens, a major pest in tea plantations, has been shown to respond to various volatile compounds emitted by tea shoots. mdpi.com While this study identified α-calacorene in the volatile profile of tea clones, it focused on the attractive or repellent effects of other major compounds like β-ocimene and methyl salicylate. mdpi.com Similarly, research on the aphid Myzus persicae and its interaction with turnip plants (Brassica rapa) identified α-calacorene in the blend of volatile cues. researchgate.net

The insecticidal and repellent properties of essential oils containing this compound have also been examined. Essential oils from Schinus molle (Peruvian pepper tree), which contain α-calacorene, have demonstrated insecticidal and repellent activity against the stored product pests Trogoderma granarium and Tribolium castaneum. researchgate.net The presence of this compound has also been noted in studies on the chemical composition of plants in relation to insect pests like Trypophloeus binodulus and Spodoptera littoralis. researchgate.netpreprints.org However, the specific contribution of this compound to the observed insecticidal or repellent effects, separate from the other components of the essential oils, requires more targeted investigation.

Antioxidant Properties and Radical Scavenging Mechanisms

This compound is a constituent of various plant essential oils that have been evaluated for their antioxidant properties. The antioxidant activity of these oils is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Essential oils from Satureja macrantha containing this compound, alongside major components like carvacrol (B1668589) and thymol, have demonstrated radical scavenging activity. nih.gov The antioxidant capacity of such complex mixtures is often attributed to the synergistic interactions of their various components. nih.gov Similarly, essential oils from Cedrus atlantica, in which α-calacorene was identified, have shown strong antioxidant effects in DPPH assays. mdpi.com

Studies on essential oils from Pistacia atlantica and Acorus calamus have also reported the presence of α-calacorene and this compound, respectively, alongside demonstrated antioxidant activity. brieflands.comresearchgate.net The antioxidant potential of Acorus calamus essential oil, with a notable content of this compound, was confirmed by its ability to scavenge DPPH free radicals. researchgate.net Research on Xanthium strumarium leaves identified α-calacorene as a component of its essential oil, which also exhibited antioxidant potential. researchgate.net

Structure-Activity Relationship (SAR) Studies and Computational Modeling (e.g., QSAR, Molecular Docking)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are valuable for predicting the activity of new compounds and for understanding the molecular features responsible for a specific biological effect. nih.gov

While specific SAR or QSAR studies focusing exclusively on this compound are not extensively documented, related research provides insights into how its structural features might contribute to its bioactivity. For instance, QSAR analyses have been applied to various terpenoids to predict their neuroprotective activity, indicating that properties like lipophilicity and molecular shape are key determinants of their effects. researchgate.net

Molecular docking is another computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the interaction between a ligand, such as this compound, and a protein target. For example, molecular docking has been used to study the binding of essential oil components to enzymes like acetylcholinesterase (AChE), a key enzyme in the insect nervous system. A study on the insecticidal activity of essential oils from Baccharis macraei used molecular docking to show a strong binding affinity between the sesquiterpene α-cadinol and AChE. researchgate.net

In the context of antimicrobial activity, molecular docking has been employed to investigate the interactions of essential oil constituents with microbial enzymes. For instance, studies have docked various phytochemicals into the active sites of enzymes like sterol 14α-demethylase (CYP51) in fungi to predict their antifungal potential. plos.org While not specifically focused on this compound, these studies establish a methodological precedent. The metabolites of Cyperus articulatus essential oil, including β-calacorene and α-calacorene, were studied via molecular docking, showing comparable docking scores to the drug chloramphenicol (B1208) against Staphylococcus aureus TyrRS, suggesting a potential mechanism for their antibacterial action. researchgate.net

These computational approaches offer a promising avenue for future research to elucidate the specific molecular targets of this compound and to understand how its distinct chemical structure gives rise to its observed biological activities.

Ecological and Environmental Significance of Gamma Calacorene

Role in Plant-Herbivore Interactions

The relationship between plants and the herbivores that feed on them is a complex and dynamic one, often mediated by a sophisticated chemical language. Volatile organic compounds (VOCs), including sesquiterpenes like gamma-calacorene, are crucial components of this language. While direct studies focusing exclusively on this compound's effect on specific herbivores are limited, its presence in plants known for their insect-repellent or insecticidal properties suggests its contribution to these interactions.

The chemical diversity of plants is a key factor in their defense against herbivores. nih.gov A higher diversity of chemical compounds, including volatile terpenes, can lead to reduced damage from insects. nih.gov this compound is often found as part of a complex mixture of sesquiterpenes in plant essential oils. For instance, the essential oil of Pilgerodendron uviferum (ciprés) contains α-calacorene (an isomer of this compound) along with other sesquiterpenes, and this oil has demonstrated insecticidal activity against various insects, including the housefly (Musca domestica) and the larvae of the Egyptian cotton leafworm (Spodoptera littoralis). nih.gov

Furthermore, some plant extracts containing α-calacorene have been shown to influence organisms at the third trophic level. For example, extracts from bok choy and turnip, which contain α-calacorene among other sesquiterpenes, can stimulate the growth of entomopathogenic fungi. researchgate.net These fungi can act as natural enemies of herbivorous insects, suggesting that the plant's chemical profile, including its calacorene content, can indirectly defend the plant by supporting the predators and pathogens of its herbivores. researchgate.netresearchgate.net

Contribution to Plant Defense Mechanisms

Plants have evolved a remarkable array of chemical defenses to deter pathogens and herbivores. This compound and its isomers are integral parts of this defensive arsenal (B13267) in numerous plant species. The production of these compounds is often induced or increased in response to stress, such as herbivore attack or pathogen infection, indicating their active role in plant defense.

Research has shown that plants like cotton and kenaf, both from the Malvaceae family, produce α-calacorene under stress conditions, pointing to its function in plant defense mechanisms. benchchem.com The presence of such compounds in response to threats suggests they may act as direct deterrents or toxins to attackers. Essential oils are recognized for their defensive roles in plants, offering protection against a wide range of microorganisms and pests. icm.edu.plpensoft.net

The antimicrobial properties of essential oils containing calacorene isomers have been documented. For instance, essential oils from Teucrium montanum, which contain α-calacorene, have shown activity against various bacterial and fungal species. benchchem.com Similarly, components of marigold, which include β-calacorene, have demonstrated antimicrobial activities. researchgate.net This antimicrobial action is a crucial aspect of plant defense, protecting the plant from opportunistic infections at sites of herbivore damage.

| Plant Species | Compound(s) Including Calacorene Isomers | Observed Defensive Role |

| Pilgerodendron uviferum (ciprés) | α-calacorene | Insecticidal activity nih.gov |

| Bok Choy, Turnip | α-calacorene | Stimulation of entomopathogenic fungi researchgate.net |

| Teucrium montanum | α-calacorene | Antibacterial and antifungal activity benchchem.com |

| Marigold | β-calacorene | Antimicrobial activity researchgate.net |

| Cotton, Kenaf | α-calacorene | Production under stress conditions benchchem.com |

Involvement in Intra- and Inter-species Chemical Communication (e.g., Attractants, Guides to Food Sources)

Chemical communication is a fundamental process in nature, and volatile compounds like this compound serve as crucial signals in these interactions. These signals can operate within a single species (intraspecific) or between different species (interspecific), influencing behaviors such as mating, aggregation, and foraging.

In the context of inter-species communication, this compound is a component of the floral scent of some plant species. bioone.org Floral scents play a vital role in attracting pollinators, which are essential for the plant's reproductive success. By being part of the specific blend of volatiles released by a flower, this compound can contribute to the unique chemical signature that guides pollinators to their floral rewards.

This compound and its isomers can also function as semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. For instance, studies on the poplar tree have identified γ-calacorene in the volatile emissions from its leaves and bark. researchgate.net These volatiles can act as kairomones, which benefit the receiver, such as an herbivorous insect using the scent to locate its host plant. In field trials, traps baited with certain poplar volatiles captured adult beetles, highlighting the role of these compounds in insect attraction. researchgate.net

There is also evidence for the involvement of calacorene isomers in intraspecific communication, particularly as pheromones. An analysis of volatiles from flea beetles of the Phyllotreta genus revealed the presence of male-specific sesquiterpenoids, including those of the himachalene-type and γ-cadinene, which are related to calacorenes and often co-occur. researchgate.net While not directly this compound, this points to the role of similar sesquiterpenes as aggregation pheromones in insects.

Environmental Fate and Biotransformation in Ecosystems

Once released into the environment, volatile organic compounds like this compound are subject to various transformation and degradation processes. The environmental fate of these compounds is influenced by factors such as sunlight (photolysis), oxidation, and microbial degradation.

Studies on the degradation of essential oils provide insights into the potential fate of this compound. For example, research on the chemical alteration of cedarwood oil through accelerated degradation experiments identified "Calacorene (α/β?)" as one of the components. mdpi.com The study showed that under various experimental conditions simulating environmental stressors (e.g., heat, oxidation), the relative abundance of calacorene changed, and new degradation products were formed. mdpi.com This suggests that in natural environments, this compound is not static and will undergo chemical transformations over time.